1,5-Cyclododecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Cyclododecanediol is an organic compound with the chemical formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound is a colorless to yellow solid and is soluble in water and some organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Cyclododecanediol can be synthesized through various methods. One common method involves the hydrogenation of cyclododecatriene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions. Another method involves the reduction of cyclododecanone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often involves a distillation step at temperatures between 150°C and 230°C to obtain a substantially pure mixture of cyclododecanediol isomers .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Cyclododecanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form cyclododecanedione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce cyclododecanone to this compound.
Substitution: Halogenation reactions can occur with reagents like thionyl chloride, leading to the formation of halogenated derivatives.
Major Products Formed:
- Oxidation of this compound typically yields cyclododecanedione.
- Reduction of cyclododecanone results in the formation of this compound.
- Substitution reactions can produce various halogenated cyclododecanediol derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Cyclododecanediol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is employed in the production of lubricants, adhesives, and mold release agents
Wirkmechanismus
The mechanism of action of 1,5-Cyclododecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclododecanediol: Another diol with hydroxyl groups at different positions on the cyclododecane ring.
1,4-Cyclododecanediol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
1,6-Cyclododecanediol: Hydroxyl groups at the 1 and 6 positions.
Comparison: 1,5-Cyclododecanediol is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and physical properties. Compared to 1,2-Cyclododecanediol and 1,4-Cyclododecanediol, this compound may exhibit different solubility, melting points, and reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
13474-05-0 |
---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
cyclododecane-1,5-diol |
InChI |
InChI=1S/C12H24O2/c13-11-7-4-2-1-3-5-8-12(14)10-6-9-11/h11-14H,1-10H2 |
InChI-Schlüssel |
JCHGLCILVPYMQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCCC(CCC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.